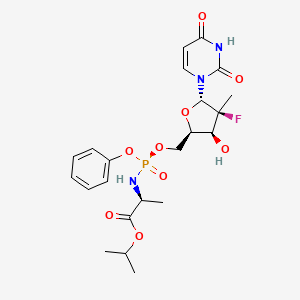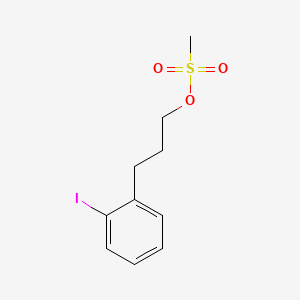
N-(Bis(4-(trifluoromethyl)phenyl)methyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Bis(4-(trifluoromethyl)phenyl)methyl)formamide is an organic compound characterized by the presence of two trifluoromethyl groups attached to phenyl rings, which are further connected to a formamide group. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Bis(4-(trifluoromethyl)phenyl)methyl)formamide typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with formamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Bis(4-(trifluoromethyl)phenyl)methyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine or other reduced forms.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
N-(Bis(4-(trifluoromethyl)phenyl)methyl)formamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in the study of biological systems, including enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development and as a probe in medicinal chemistry.
Industry: It is employed in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism by which N-(Bis(4-(trifluoromethyl)phenyl)methyl)formamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, allowing it to effectively interact with biological membranes and proteins. The formamide group can participate in hydrogen bonding, further influencing its activity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as a catalyst in organic transformations.
N-Phenyl-bis(trifluoromethanesulfonimide): Utilized as a strong electron-withdrawing dopant in materials science.
Uniqueness
N-(Bis(4-(trifluoromethyl)phenyl)methyl)formamide stands out due to its specific combination of trifluoromethyl and formamide groups, which confer unique chemical reactivity and biological activity. Its versatility in various applications, from chemical synthesis to biological research, highlights its importance in scientific advancements.
Eigenschaften
Molekularformel |
C16H11F6NO |
|---|---|
Molekulargewicht |
347.25 g/mol |
IUPAC-Name |
N-[bis[4-(trifluoromethyl)phenyl]methyl]formamide |
InChI |
InChI=1S/C16H11F6NO/c17-15(18,19)12-5-1-10(2-6-12)14(23-9-24)11-3-7-13(8-4-11)16(20,21)22/h1-9,14H,(H,23,24) |
InChI-Schlüssel |
KUKIRERMZYBCNO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)C(F)(F)F)NC=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,3-dihydro-1H-inden-5-yl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14113275.png)
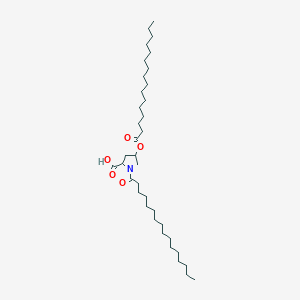
![disodium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B14113290.png)

![2-[[[2,5-Bis(2,2-difluoroethoxy)benzoyl]amino]methyl]-1-piperidineacetic acid](/img/structure/B14113300.png)
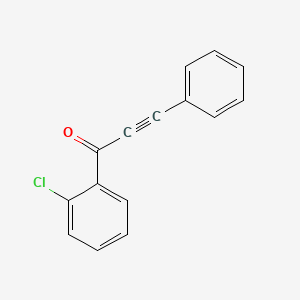
![1H-Pyrazolo[3,4-b]pyridine-4-carboxaMide, 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1,2-dihydro-4,6-diMethyl-2-oxo-3-pyridinyl)Methyl]-1-(1-Methylethyl)-](/img/structure/B14113308.png)
![11-(4,6-Di([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl)-12-phenyl-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B14113315.png)
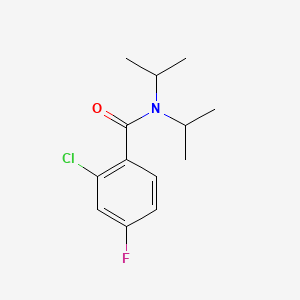
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B14113330.png)
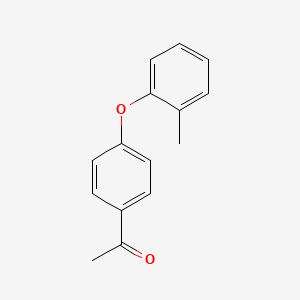
![5-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14113346.png)
